N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
Description
N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine ring fused with a pyrimidine ring
Properties
IUPAC Name |
N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)12-18-5-8(6-19-12)11(22)17-7-9-4-10-21(20-9)2-1-3-23-10/h4-6H,1-3,7H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIFRKPPPLFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CNC(=O)C3=CN=C(N=C3)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, followed by the introduction of the trifluoromethyl group and the pyrimidine ring. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, thereby exerting its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[5,1-b][1,3]oxazine derivatives and trifluoromethylated pyrimidines. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to its combination of a pyrazolo[5,1-b][1,3]oxazine ring with a trifluoromethylated pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
